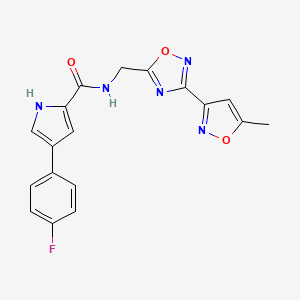

4-(4-fluorophenyl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrrole-2-carboxamide

Description

4-(4-fluorophenyl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrrole-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a fluorophenyl group, a pyrrole ring, and an oxadiazole moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Properties

IUPAC Name |

4-(4-fluorophenyl)-N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-1H-pyrrole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14FN5O3/c1-10-6-14(23-26-10)17-22-16(27-24-17)9-21-18(25)15-7-12(8-20-15)11-2-4-13(19)5-3-11/h2-8,20H,9H2,1H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFUSLKKGJTXCOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C3=CC(=CN3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14FN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the fluorophenyl group and the pyrrole ring. One common approach is to first synthesize 4-fluorophenylboronic acid, which can then be coupled with other intermediates to form the pyrrole ring. The oxadiazole moiety can be introduced through cyclization reactions involving hydrazine and carboxylic acids.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : The fluorophenyl group can be oxidized to form fluorophenol derivatives.

Reduction: : The pyrrole ring can be reduced to form pyrrolidine derivatives.

Substitution: : The oxadiazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: : Nucleophiles like amines and alcohols can be used in substitution reactions, often under acidic or basic conditions.

Major Products Formed

Oxidation: : Fluorophenol derivatives.

Reduction: : Pyrrolidine derivatives.

Substitution: : Substituted oxadiazoles.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step organic reactions where key intermediates are formed through the reaction of 4-fluorophenyl derivatives with isoxazole and oxadiazole moieties. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are commonly employed to confirm the structure and purity of the synthesized compound.

Anticancer Activity

Recent studies have indicated that compounds similar to 4-(4-fluorophenyl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrrole-2-carboxamide exhibit significant anticancer properties. For instance, N-Aryl oxadiazol derivatives have shown promising results against various cancer cell lines. The mechanism of action is believed to involve the inhibition of cell proliferation and induction of apoptosis in tumor cells .

Anti-inflammatory Properties

Research has also highlighted the anti-inflammatory potential of compounds containing isoxazole and oxadiazole rings. These compounds can modulate inflammatory pathways, making them candidates for treating inflammatory diseases .

Antimicrobial Activity

The structural features of this compound suggest potential antimicrobial activity. Compounds with similar frameworks have demonstrated efficacy against a range of bacterial and fungal pathogens, indicating a possible application in developing new antibiotics .

Organic Electronics

The unique electronic properties of This compound make it suitable for applications in organic electronics. Its ability to act as a charge transport material could be beneficial in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Photovoltaic Applications

The incorporation of this compound into photovoltaic devices has been explored due to its favorable energy levels. Studies suggest that it can enhance the efficiency of solar cells by improving charge mobility and stability under operational conditions.

Case Study 1: Anticancer Efficacy

A study conducted on a series of oxadiazol derivatives showed that modifications at the pyrrole position significantly enhanced cytotoxic effects against cancer cell lines such as OVCAR-8 and A549. The compound demonstrated a growth inhibition percentage exceeding 75% at optimal concentrations .

Case Study 2: Inflammation Modulation

In vivo studies on animal models indicated that the administration of related oxadiazol compounds resulted in a marked reduction in inflammatory markers. The findings support further investigation into their therapeutic potential for conditions like arthritis and colitis .

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may interact with specific enzymes or receptors in the body, leading to therapeutic effects. The exact mechanism would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

List of Similar Compounds

4-(4-fluorophenyl)benzoic acid

4-(4-fluorophenyl)pyrrole

3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazole derivatives

Biological Activity

The compound 4-(4-fluorophenyl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrrole-2-carboxamide is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This paper reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure comprising a pyrrole ring, an oxadiazole moiety, and a fluorophenyl group. The structural representation is as follows:

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₈H₁₄FN₅O₃ |

| Molecular Weight | 353.34 g/mol |

| CAS Number | 955730-67-3 |

Anticancer Properties

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including the compound . The 1,2,4-oxadiazole scaffold has been associated with various biological activities such as anticancer effects. For instance, derivatives of oxadiazole have shown significant cytotoxicity against multiple cancer cell lines including HeLa (cervical), A549 (lung), and MCF-7 (breast) cells. In vitro studies suggest that the compound exhibits an IC50 value in the low micromolar range against these cell lines, indicating potent anticancer activity .

The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:

- Inhibition of Enzymatic Activity : The oxadiazole moiety is known to inhibit various enzymes such as carbonic anhydrases and histone deacetylases (HDACs), which play crucial roles in cancer cell proliferation and survival .

- Induction of Apoptosis : Studies suggest that the compound may induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic markers .

- Targeting Specific Receptors : The fluorophenyl group enhances binding affinity to specific receptors involved in tumor growth and metastasis .

Study 1: Antitumor Activity

A study conducted on a series of oxadiazole derivatives demonstrated that modifications to the structure significantly enhanced their antitumor activity. The compound exhibited selective cytotoxicity against renal cancer cell lines with an IC50 value as low as 1.14 µM . This suggests that structural optimization can lead to increased efficacy against specific cancer types.

Study 2: Inhibition of VEGFR

Another investigation focused on the inhibition of Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathways by oxadiazole derivatives. The compound showed promising results with IC50 values around 31 nM for VEGFR inhibition, indicating its potential as an antiangiogenic agent .

Summary of Biological Activities

| Activity Type | Description | IC50 Values |

|---|---|---|

| Anticancer | Cytotoxicity against various cancer cell lines | Low micromolar range |

| Enzyme Inhibition | Inhibition of HDACs and carbonic anhydrases | Not specified |

| VEGFR Inhibition | Antiangiogenic properties through VEGFR inhibition | 31 nM |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(4-fluorophenyl)-N-[(3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl]-1H-pyrrole-2-carboxamide?

- Methodological Answer : The synthesis typically involves multi-step reactions, including:

- Cyclization : Formation of the 1,2,4-oxadiazole ring via condensation of amidoximes with carboxylic acid derivatives under reflux in solvents like DMF or ethanol .

- Coupling Reactions : Amide bond formation between the pyrrole-2-carboxamide and the oxadiazole-methyl group using coupling agents such as EDC/HOBt .

- Functionalization : Introduction of the 5-methylisoxazole substituent via nucleophilic substitution or click chemistry .

- Purification : Column chromatography or recrystallization to isolate the final product .

Q. Which analytical techniques are critical for characterizing this compound's structure?

- Methodological Answer :

- NMR Spectroscopy : 1H and 13C NMR confirm the connectivity of fluorophenyl, pyrrole, oxadiazole, and isoxazole moieties .

- Mass Spectrometry (ESI-MS) : Validates molecular weight and fragmentation patterns .

- HPLC : Ensures purity (>95%) and monitors reaction progress .

- X-ray Crystallography : Resolves crystal structure and confirms stereochemistry (if applicable) using software like SHELXL .

Q. What structural features contribute to its potential bioactivity?

- Methodological Answer :

- Fluorophenyl Group : Enhances lipophilicity and metabolic stability via C-F bond interactions with hydrophobic pockets in biological targets .

- Oxadiazole Ring : Acts as a bioisostere for ester or amide groups, improving binding affinity and enzymatic resistance .

- Isoxazole Moiety : Participates in hydrogen bonding and π-π stacking with target proteins .

Advanced Research Questions

Q. How can researchers resolve contradictions in structure-activity relationship (SAR) data for analogs of this compound?

- Methodological Answer :

- Comparative SAR Studies : Synthesize analogs with systematic substitutions (e.g., replacing fluorophenyl with chlorophenyl or methoxyphenyl) and evaluate bioactivity .

- Molecular Docking : Use software like AutoDock to predict binding modes and identify critical interactions (e.g., fluorine’s role in van der Waals contacts) .

- In Vitro Assays : Test compounds against isoform-specific enzymes or mutant cell lines to isolate confounding variables .

Q. What methodologies optimize reaction yields in multi-step syntheses involving oxadiazole rings?

- Methodological Answer :

- Microwave-Assisted Synthesis : Reduces reaction time for cyclization steps (e.g., oxadiazole formation) from hours to minutes .

- Solvent Optimization : Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates and improve cyclization efficiency .

- Catalyst Screening : Employ Lewis acids (e.g., ZnCl2) or bases (K2CO3) to accelerate nucleophilic substitutions .

- In Situ Monitoring : FTIR or TLC tracks intermediate formation to minimize side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.